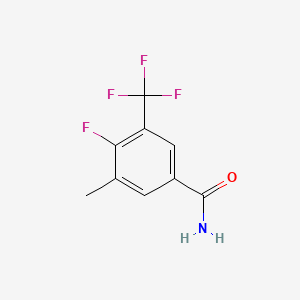

4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with substituted anilines and oxazinones . For example, 4-(Trifluoromethyl)benzylamine has been used in the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives .Molecular Structure Analysis

The molecular structure of a similar compound, Benzenamine, 4-fluoro-3-(trifluoromethyl)-, has been reported. Its molecular formula is C7H5F4N .Scientific Research Applications

Antimicrobial Activity

Research has shown that fluoro and trifluoromethyl derivatives, including structures related to 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide, exhibit significant antimicrobial activity. These compounds have been prepared and evaluated for their effectiveness against fungi and Gram-positive microorganisms, with some derivatives also showing activity against Gram-negative strains. The structure-activity relationships proposed highlight the importance of fluorination in enhancing antimicrobial properties (Carmellino et al., 1994).

Chemical Synthesis and Reactivity

In the realm of chemical synthesis, the reactivity of (poly)fluorobenzamides, including compounds structurally related to this compound, has been explored in palladium-catalyzed direct arylations. These studies have revealed that fluoro substituents significantly influence the regioselectivity of such reactions, highlighting the potential of fluorinated benzamides in synthesizing complex organic molecules (Laidaoui et al., 2016).

Structural Characterization

The detailed structural characterization of compounds akin to this compound provides insights into their molecular architecture. For instance, crystallographic studies have allowed for a deeper understanding of how such molecules crystallize and interact at the atomic level, which is crucial for predicting their reactivity and interactions with biological targets (Deng et al., 2014).

Antipathogenic Potential

The antipathogenic potential of fluorinated benzamides has been corroborated by their efficacy against specific bacterial strains. These compounds, through their interaction with bacterial cells, have shown promising results in combating biofilm formation, a key factor in antibiotic resistance. This underlines the role of fluorination in enhancing the antibacterial properties of benzamides (Limban et al., 2011).

Anticonvulsant Properties

Moreover, the design and synthesis of fluorinated benzyl amino enaminones have demonstrated the potential for developing novel antiepileptic drugs. Compounds within this class have shown significant anticonvulsant activity without exhibiting neurotoxicity at therapeutic doses, suggesting the utility of fluorinated benzamides in neurological applications (Apraku & Okoro, 2019).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide is the Succinate Dehydrogenase (SDH) enzyme . This enzyme plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, contributing to cellular respiration and energy production.

Mode of Action

This compound acts as an inhibitor of the Succinate Dehydrogenase enzyme . The compound forms hydrogen bonds and pi-pi interactions with the enzyme, which can explain its potential mechanism of action .

Biochemical Pathways

By inhibiting the Succinate Dehydrogenase enzyme, this compound disrupts the citric acid cycle. This disruption can lead to a decrease in the production of ATP, the primary energy currency of the cell, and an accumulation of succinate in the cell .

Result of Action

The inhibition of the Succinate Dehydrogenase enzyme by this compound can lead to a decrease in cellular respiration and energy production. This can result in the death of cells, particularly in fungi, where the compound has shown good antifungal activity .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity and biological activity can be significantly impacted by the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity .

Biochemical Analysis

Biochemical Properties

4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl group is known to enhance its lipophilicity, which can influence its interaction with hydrophobic pockets in proteins. This interaction can lead to the modulation of enzyme activity, either by inhibition or activation, depending on the specific enzyme involved. For instance, this compound has been shown to interact with cytochrome P450 enzymes, affecting their catalytic activity . Additionally, the compound’s amide group can form hydrogen bonds with amino acid residues in proteins, further influencing its biochemical interactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. The compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles . This modulation can result in altered cellular functions, such as changes in cell proliferation, apoptosis, and differentiation. Furthermore, the compound’s impact on cellular metabolism includes the inhibition of key metabolic enzymes, leading to shifts in metabolic flux and alterations in metabolite levels.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with specific biomolecules, such as enzymes and receptors. For example, this compound can bind to the active site of enzymes, leading to competitive inhibition . This binding can prevent the substrate from accessing the active site, thereby inhibiting the enzyme’s catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . This degradation can lead to the formation of metabolites with different biochemical properties, which can further influence cellular processes. Long-term exposure to the compound has been associated with sustained changes in gene expression and cellular metabolism, highlighting the importance of temporal effects in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolic transformations can influence the compound’s biochemical properties and its interactions with other biomolecules. Additionally, this compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound’s lipophilicity allows it to readily cross cell membranes and accumulate in hydrophobic compartments . Transporters and binding proteins can also facilitate the compound’s distribution within cells, influencing its localization and accumulation. For example, this compound can interact with albumin and other plasma proteins, affecting its bioavailability and distribution in tissues.

Subcellular Localization

The subcellular localization of this compound is a critical factor that influences its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity. For instance, this compound’s presence in the nucleus can influence gene expression by interacting with transcription factors and other nuclear proteins.

properties

IUPAC Name |

4-fluoro-3-methyl-5-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F4NO/c1-4-2-5(8(14)15)3-6(7(4)10)9(11,12)13/h2-3H,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBFJVYYVOCZDBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601231880 | |

| Record name | Benzamide, 4-fluoro-3-methyl-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601231880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1373920-88-7 | |

| Record name | Benzamide, 4-fluoro-3-methyl-5-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373920-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 4-fluoro-3-methyl-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601231880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1457976.png)

![(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride](/img/structure/B1457985.png)

![1-[4-(Dimethoxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1457993.png)